3-(Propan-2-yloxy)-1lambda6-thiane-1,1,4-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Propan-2-yloxy)-1lambda6-thiane-1,1,4-trione is an organic compound with a unique structure that includes a thiane ring substituted with a propan-2-yloxy group and three oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yloxy)-1lambda6-thiane-1,1,4-trione typically involves the reaction of a thiane derivative with a propan-2-yloxy group under controlled conditions. One common method involves the use of a thiane precursor, which is reacted with an appropriate alkylating agent to introduce the propan-2-yloxy group. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a base such as sodium hydride or potassium carbonate to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The process typically includes the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yloxy)-1lambda6-thiane-1,1,4-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound to its corresponding thiane derivative with fewer oxygen atoms.
Substitution: The propan-2-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of nucleophiles such as amines or thiols under basic conditions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiane derivatives, depending on the specific reaction and conditions employed .
Scientific Research Applications
3-(Propan-2-yloxy)-1lambda6-thiane-1,1,4-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-(Propan-2-yloxy)-1lambda6-thiane-1,1,4-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Propan-2-yloxy)-1lambda6-thiane-1,1,4-trione include:
- 3-(Propan-2-yloxy)-1,2-benzothiazole-1,1-dioxide
- [4-[2-[4-[2-(4-cyanatophenyl)propan-2-yloxy]phenyl]propan-2-yl]phenyl] cyanate
- [5-tert-butyl-2-[2-(4-tert-butyl-2-cyanatophenoxy)ethoxy]phenyl] cyanate .
Uniqueness
What sets this compound apart from these similar compounds is its unique thiane ring structure and the specific arrangement of oxygen atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H14O4S |
---|---|
Molecular Weight |
206.26 g/mol |
IUPAC Name |
1,1-dioxo-3-propan-2-yloxythian-4-one |
InChI |
InChI=1S/C8H14O4S/c1-6(2)12-8-5-13(10,11)4-3-7(8)9/h6,8H,3-5H2,1-2H3 |
InChI Key |
QCWCZUBOESGGOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1CS(=O)(=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.